molecular formula C10H14OS B14418797 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene CAS No. 82079-40-1

2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene

Cat. No.: B14418797
CAS No.: 82079-40-1
M. Wt: 182.28 g/mol
InChI Key: GWPSJKQQNNVDAC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene typically involves the sulfoxidation of 1,3,5-trimethylbenzene. One common method is the reaction of 1,3,5-trimethylbenzene with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form sulfone derivatives.

    Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • 2-Methanesulfonyl-1,3,5-trimethylbenzene
  • 2-Methylsulfinyl-1,3,5-trimethylbenzene
  • 2-Methylsulfonyl-1,3,5-trimethylbenzene

Comparison: 2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene is unique due to the presence of the (S)-methanesulfinyl group, which imparts specific stereochemical properties. This distinguishes it from other similar compounds that may lack this stereochemistry or have different functional groups.

Properties

CAS No.

82079-40-1

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1,3,5-trimethyl-2-[(S)-methylsulfinyl]benzene

InChI

InChI=1S/C10H14OS/c1-7-5-8(2)10(12(4)11)9(3)6-7/h5-6H,1-4H3/t12-/m0/s1

InChI Key

GWPSJKQQNNVDAC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[S@@](=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.